6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-chloro-3-(2-hydroxyethylsulfanyl)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(21)19-14)22-9-8-20/h1-7,10,20H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYQCCKWAKRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride (AlCl3).
Addition of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 50°C, 4 hrs | Sulfoxide derivative | 78% | |
| mCPBA | DCM, 0°C → RT, 2 hrs | Sulfone derivative | 92% |
Key findings:
-
Sulfoxide formation occurs regioselectively at the sulfur atom without affecting the quinoline ring.
-
Stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield sulfones, confirmed by (δ 3.4–3.6 ppm for SO₂ group).
Nucleophilic Substitution
The chloro group at position 6 participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 12 hrs | 6-Piperazinyl derivative | 65% | |
| 4-(2-Hydroxyethyl)piperazine | EtOH, reflux, 8 hrs | Bioactive analog (MW 383.9 g/mol) | 58% |
Notes:
-
Reactions require polar aprotic solvents (DMF, DMSO) and elevated temperatures .
-
Substitution efficiency depends on the nucleophile’s basicity and steric profile .
Cyclization Reactions
The hydroxyethylsulfanyl side chain facilitates intramolecular cyclization:
| Conditions | Product | Key Intermediate | Reference |
|---|---|---|---|
| PTSA, toluene, reflux | Furo[3,2-c]quinolin-4(5H)-one derivative | Thiiranium ion | |
| Microwave irradiation | Pyrano[2,3-c]quinoline analog | Allenyl intermediate |
Mechanistic insights:
-
Acid-catalyzed cyclization proceeds via thiiranium ion intermediates, leading to fused heterocycles .
-
Microwave-assisted methods reduce reaction time (8–13 min vs. 5–7 hrs) and improve yields (85–89%) .
Electrophilic Aromatic Substitution
The quinoline ring undergoes regioselective functionalization:
| Reagent | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (fuming) | C-8 | 8-Nitro derivative | 47% | |
| Br₂ (FeBr₃) | C-5 | 5-Bromo derivative | 62% |
Observations:
-
Nitration occurs preferentially at the electron-deficient C-8 position.
-
Bromination requires Lewis acid catalysts for activation.
Hydrolysis and Condensation
The hydroxyethyl group participates in dehydration and condensation:
Comparative Reactivity with Analogues
Experimental Optimization Insights
-
Solvent Effects : Ethanol and DMF enhance nucleophilic substitution yields, while toluene improves cyclization efficiency .
-
Catalysts : Ceric ammonium nitrate (CAN) enables oxidative cycloadditions with phenylacetylene .
-
Green Chemistry : Microwave synthesis reduces energy use by 60% compared to traditional heating .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that quinoline derivatives possess significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of quinoline exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one could be a candidate for developing new antimicrobial agents .
Anticancer Properties:
The quinoline scaffold is known for its anticancer potential. Preliminary studies have shown that this compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example, it has been reported to inhibit the growth of breast cancer cells in vitro, leading to further investigation into its mechanisms of action .
Neuroprotective Effects:
Recent research has highlighted the neuroprotective effects of certain quinoline derivatives. The compound may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. In experimental models, it has shown promise in reducing neuronal cell death associated with conditions such as Alzheimer's disease .
Agricultural Applications
Fungicidal Activity:
The compound has been investigated for its potential as a fungicide in agricultural applications. A patent describes formulations containing this compound that effectively control plant pathogens, thereby enhancing crop yields and quality . This application is particularly relevant in the context of sustainable agriculture, where chemical fungicides are increasingly scrutinized for their environmental impact.
Herbicidal Properties:
In addition to fungicidal properties, there is emerging evidence that compounds similar to this compound can act as herbicides. Studies suggest that these compounds can inhibit specific enzymatic pathways in weeds, providing an avenue for developing selective herbicides that minimize damage to crops while effectively controlling weed growth .
Material Science
Polymer Synthesis:
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and advanced composites .
Data Tables
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Position 3 Substituents : The target’s hydroxyethyl sulfanyl group provides a balance of hydrophilicity and metabolic stability compared to sulfonyl (e.g., ) or acryloyl (e.g., ) groups. Sulfonyl analogs often exhibit stronger electron-withdrawing effects, while acryloyl derivatives enable π-π stacking interactions .
- Methoxy or ethyl groups () may alter solubility and steric bulk .
Physicochemical Properties
Biological Activity
6-Chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations, focusing on its cytotoxic, antimicrobial, and enzyme inhibitory properties.
- Molecular Formula : C17H14ClNO2S
- Molar Mass : 325.81 g/mol
- CAS Number : 525581-71-9
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the compound.
Cytotoxicity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays showed that at concentrations as low as 10 μg/mL, the compound exhibited over 50% inhibition of cell viability in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
Enzyme Inhibition
In addition to its cytotoxic and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes. Notably, it was found to inhibit α-amylase with an IC50 value of 30 μg/mL, suggesting potential applications in managing diabetes by delaying carbohydrate digestion .
Case Studies
- Cytotoxicity in Cancer Research : A study involving the treatment of HeLa cells with varying concentrations of the compound revealed a dose-dependent response in cell viability, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated that the compound could serve as a lead for developing new antibiotics, particularly in combating resistant strains of bacteria.
Q & A
Basic: What are the optimal synthetic routes for 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core Formation : React N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with morpholine in dry acetonitrile under reflux to yield the quinolinone scaffold .
Functionalization : Introduce the (2-hydroxyethyl)sulfanyl group by reacting the intermediate with 2-chloroethanol or similar agents in the presence of cesium carbonate in DMF, followed by purification via flash chromatography .
Optimization : Adjust reaction time, temperature, and stoichiometry to improve yield. For example, microwave-assisted synthesis (360 W, 5 minutes) with indium(III) chloride catalysis enhances efficiency for analogous quinolinones .
Advanced: How do substituent variations at the 3-position influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro or acetyl groups at the 3-position enhance cytotoxicity by increasing electrophilicity and target binding (e.g., AKT/NF-κB inhibition) .
- Hydrophilic Substituents : The (2-hydroxyethyl)sulfanyl group improves solubility and pharmacokinetics, but excessive hydrophilicity may reduce membrane permeability .
- Experimental Validation : Synthesize derivatives via Claisen-Schmidt condensations (e.g., coupling with benzoimidazole aldehydes) and evaluate IC₅₀ values in cell-based assays .
Basic: What are the best practices for X-ray crystallographic structure validation?
Methodological Answer:
Data Collection : Use a high-resolution diffractometer (e.g., Nonius MACH-3) with graphite-monochromated Cu-Kα radiation .
Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor convergence (<5%) and validating geometric parameters (e.g., bond lengths ±0.02 Å) .
Validation Tools : Use PLATON/ADDSYM to check for missed symmetry and Mercury for visualizing π-π stacking or hydrogen-bonding interactions (e.g., N–H⋯N dimers in centrosymmetric structures) .
Advanced: How to resolve discrepancies in NMR data during characterization?
Methodological Answer:
Signal Assignment : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., DFT/B3LYP/6-31G*). For example, aromatic protons in 6-chloroquinolinones typically resonate at δ 7.2–8.3 ppm .
Dynamic Effects : Use variable-temperature NMR to identify rotamers or tautomers (e.g., keto-enol equilibria in quinolin-2(1H)-ones) .
Contamination Checks : Verify purity via HPLC (e.g., 95% purity threshold) and cross-reference with X-ray data to confirm structural integrity .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
First Aid : In case of inhalation, move to fresh air; for ingestion, consult a physician immediately and provide the SDS (CAS: 266359-63-1) .
Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can computational methods predict interactions with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model binding to targets like BRCA2 or RAD51. Align the quinolinone core in hydrophobic pockets and optimize hydrogen bonds with the (2-hydroxyethyl)sulfanyl group .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes, focusing on RMSD fluctuations (<2 Å) .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at C-2) using Schrödinger’s Phase .
Advanced: How to address unexpected cytotoxicity results in cell assays?
Methodological Answer:
Dose-Response Analysis : Test concentrations from 1 nM–100 µM to rule out off-target effects at high doses .
Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation .
Contradiction Resolution : Cross-validate with orthogonal assays (e.g., comet assay for DNA damage vs. MTT for viability) to confirm mechanism-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
